molecular formula C16H16N2O6 B13938157 Thalidomide-5'-O-C3-OH

Thalidomide-5'-O-C3-OH

Numéro de catalogue: B13938157
Poids moléculaire: 332.31 g/mol
Clé InChI: DBUILZKYPMUBLD-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

Thalidomide-5’-O-C3-OH is a derivative of thalidomide, a compound that gained notoriety in the late 1950s and early 1960s due to its teratogenic effects. Thalidomide itself has been reintroduced for its therapeutic potential in treating various conditions, including multiple myeloma and erythema nodosum leprosum

Méthodes De Préparation

The synthesis of Thalidomide-5’-O-C3-OH involves several steps, starting from commercially available thalidomide. The synthetic route typically includes hydroxylation reactions to introduce the hydroxyl group at the 5’ position. The reaction conditions often involve the use of specific catalysts and reagents to achieve the desired stereochemistry . Industrial production methods may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity .

Analyse Des Réactions Chimiques

Thalidomide-5’-O-C3-OH undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents such as sodium borohydride . The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction can lead to the formation of amine derivatives .

Applications De Recherche Scientifique

There appears to be a misunderstanding in the query. The correct name of the compound is Thalidomide-5'-OH (5'-hydroxythalidomide), not Thalidomide-5'-O-C3-OH . Thalidomide is known for its teratogenic effects but has been used to treat autoimmune disorders and prevent cancer metastasis . Research continues regarding thalidomide and its derivatives .

Scientific Research Applications

5'-OH-thalidomide:

  • Anti-angiogenic activity 5'-OH-thalidomide, a metabolite of thalidomide, exhibits anti-angiogenic activity, which means it can inhibit the formation of new blood vessels . Angiogenesis is crucial in cancer development and metastasis; thus, 5'-OH-thalidomide may help prevent cancer spread .
  • Rat Aortic Ring Assay In the rat aortic ring assay, 5'-OH-thalidomide showed biological activity, suggesting its potential as an anti-angiogenic agent, but it was only moderate and at high concentrations . It is unclear if these results are species-specific, as it did not show activity in the human saphenous vein assay .
  • Thalidomide Metabolite Thalidomide is metabolized into two monohydroxylated metabolites, including 5-hydroxythalidomide, by human P450 cytochromes . These metabolites are thought to contribute to thalidomide's effects .

Thalidomide and 5-hydroxythalidomide:

  • PLZF Degradation Promyelocytic leukemia zinc finger (PLZF) is a CRBN target protein, and its degradation is involved in thalidomide- and 5-hydroxythalidomide-induced teratogenicity . PLZF degradation is induced by thalidomide or 5-hydroxythalidomide treatment in chicken embryos .
  • CRBN neosubstrate PLZF is an important thalidomide-induced CRBN neosubstrate involved in thalidomide teratogenicity . Thalidomide and 5-hydroxythalidomide confer different substrate specificities to mouse and chicken CRBN .

Thalidomide:

  • Treatment for ENL and Multiple Myeloma Thalidomide has been found effective in treating erythema nodosum leprosum (ENL) and multiple myeloma . It is also used to treat various immune-related diseases .
  • Anti-Cancer Agent Thalidomide analogs have been designed and synthesized as potential anti-liver cancer agents . These analogs have demonstrated potent growth inhibition of cancer cells while having no significant effect on non-tumorigenic cells .
  • Vitronectin Precursor Upregulation Thalidomide can upregulate vitronectin precursor, which is a potential angiogenic modulatory protein .

Activité Biologique

Thalidomide-5'-O-C3-OH is a derivative of thalidomide, a compound originally developed in the 1950s for its sedative properties but later recognized for its teratogenic effects. This article explores the biological activity of this compound, including its mechanisms of action, therapeutic applications, and relevant research findings.

Thalidomide and its derivatives, including this compound, exert their biological effects primarily through modulation of immune responses and inhibition of angiogenesis. The mechanism involves binding to cereblon (CRBN), a component of the E3 ubiquitin ligase complex, which leads to the degradation of specific target proteins involved in various biological processes.

  • Cereblon Interaction : Thalidomide derivatives bind to cereblon, altering its substrate specificity and promoting the degradation of proteins like PLZF (promyelocytic leukemia zinc finger protein) and TAp63α. This interaction is crucial for both the therapeutic effects and teratogenicity associated with thalidomide .
  • Anti-Angiogenic Properties : Research indicates that this compound exhibits anti-angiogenic activity. It has been shown to inhibit vascular endothelial growth factor (VEGF)-induced neovascularization in various models, suggesting its potential in treating tumors by limiting blood supply .

Biological Activity and Therapeutic Applications

This compound has been investigated for several therapeutic applications due to its immunomodulatory and anti-inflammatory properties:

  • Cancer Treatment : Thalidomide derivatives have been used in treating multiple myeloma and other malignancies due to their ability to inhibit tumor growth through anti-angiogenesis . The compound's modulation of immune responses also contributes to its effectiveness against various cancers.
  • Autoimmune Disorders : The immunomodulatory effects of this compound make it a candidate for treating autoimmune diseases such as lupus erythematosus and rheumatoid arthritis . Its ability to regulate immune cell activity can help mitigate the symptoms associated with these conditions.
  • Leprosy and Other Infections : Thalidomide has been effectively used in managing complications related to leprosy, particularly erythema nodosum leprosum (ENL) due to its anti-inflammatory properties .

Research Findings

Research on this compound has yielded significant insights into its biological activity:

StudyFindings
D'Amato et al. (1994)Identified thalidomide's anti-angiogenic properties using a rabbit cornea model .
Kenyon et al. (1997)Demonstrated inhibition of bFGF and VEGF-induced neovascularization in mouse models .
Shabbir et al. (2021)Highlighted the differential substrate specificity induced by thalidomide derivatives in chicken embryos, emphasizing their role in teratogenicity .
Vasilieva et al. (2002)Reported moderate antiangiogenic activity of 5'-OH-thalidomide at high concentrations, indicating potential therapeutic benefits .

Case Studies

  • Multiple Myeloma : Clinical trials have shown that thalidomide effectively improves response rates in patients with multiple myeloma, particularly when combined with other therapies. For instance, a study demonstrated response rates ranging from 20% to 79% depending on dosage and combination therapy used .
  • Graft-Versus-Host Disease (GVHD) : Thalidomide has been explored as a treatment for chronic GVHD post-transplantation. However, studies indicate that while it can be effective for treatment, prophylactic use may lead to paradoxical outcomes such as increased incidence of GVHD .

Propriétés

Formule moléculaire

C16H16N2O6

Poids moléculaire

332.31 g/mol

Nom IUPAC

2-(2,6-dioxopiperidin-3-yl)-5-(3-hydroxypropoxy)isoindole-1,3-dione

InChI

InChI=1S/C16H16N2O6/c19-6-1-7-24-9-2-3-10-11(8-9)16(23)18(15(10)22)12-4-5-13(20)17-14(12)21/h2-3,8,12,19H,1,4-7H2,(H,17,20,21)

Clé InChI

DBUILZKYPMUBLD-UHFFFAOYSA-N

SMILES canonique

C1CC(=O)NC(=O)C1N2C(=O)C3=C(C2=O)C=C(C=C3)OCCCO

Origine du produit

United States

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.